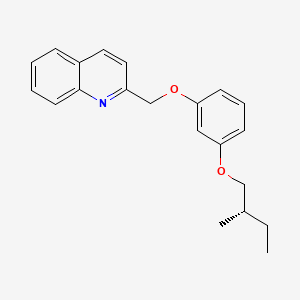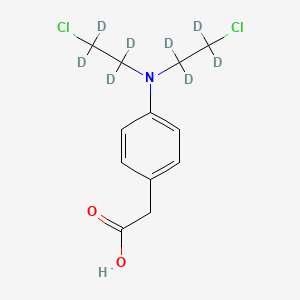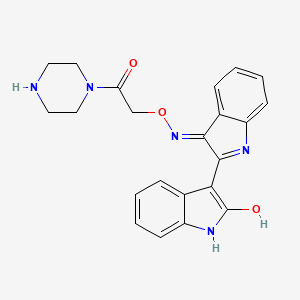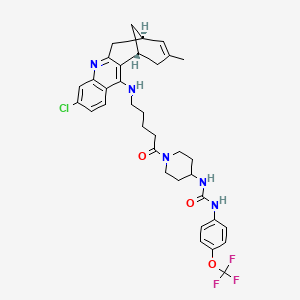
Tuberculosis inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberculosis Inhibitor 4 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis-causing bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common synthetic route involves the Knoevenagel condensation reaction, where aromatic aldehydes react with thiazolidine-2,4-dione in the presence of a piperidine catalyst in ethanol solvent . Another method includes the reaction of mercapto benzothiazole with substituted benzylidene isoxazolone in the presence of sodium bicarbonate in ethanol .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Tuberculosis Inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Tuberculosis Inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.
Medicine: Explored as a candidate for developing new anti-tuberculosis drugs, especially in the context of drug-resistant strains.
Mechanism of Action
The mechanism of action of Tuberculosis Inhibitor 4 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. One key target is the enzyme 4’-phosphopantothenoyl-l-cysteine synthetase, which plays a crucial role in the biosynthesis of coenzyme A . By inhibiting this enzyme, this compound disrupts the metabolic processes of the bacteria, leading to their death. Additionally, the compound may interfere with the synthesis of the bacterial cell wall, further compromising the bacteria’s integrity and viability .
Comparison with Similar Compounds
Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Another first-line drug that targets bacterial RNA polymerase, preventing transcription and protein synthesis.
Ethambutol: Inhibits arabinosyltransferases, enzymes involved in the synthesis of the bacterial cell wall.
Uniqueness of Tuberculosis Inhibitor 4: this compound stands out due to its unique mechanism of action, targeting the 4’-phosphopantothenoyl-l-cysteine synthetase enzyme, which is not the primary target of the aforementioned drugs. This distinct mode of action makes it a valuable addition to the arsenal of anti-tuberculosis agents, particularly in combating drug-resistant strains of Mycobacterium tuberculosis .
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C23H26N2O3S/c1-16-22(28)25(24-21(27)20(26)19-10-6-3-7-11-19)23(29-16)14-12-18(13-15-23)17-8-4-2-5-9-17/h2-11,16,18,20,26H,12-15H2,1H3,(H,24,27) |
InChI Key |
YDRKMAFJRIZGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)CCC(CC2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


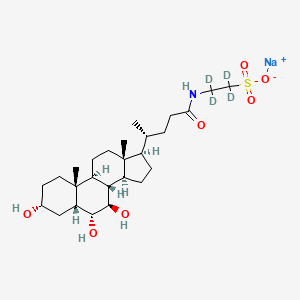
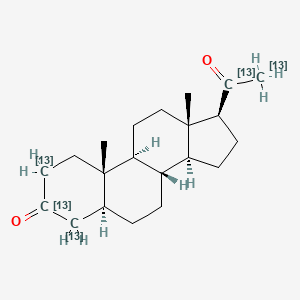
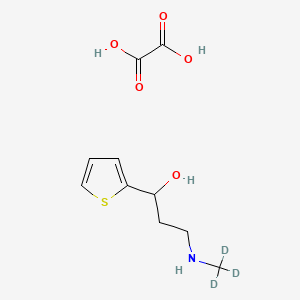
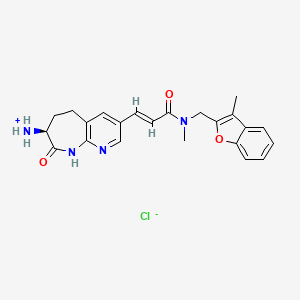
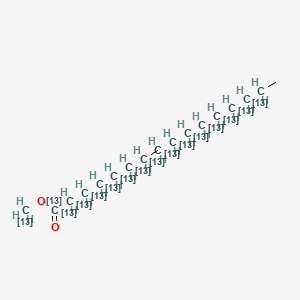


![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
